Technical Guide: Physical Properties of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
Technical Guide: Physical Properties of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride (CAS Number: 177469-12-4). This document is intended to be a valuable resource for professionals in research and development, particularly those involved in drug discovery and organic synthesis.
Core Physical and Chemical Properties
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride is a chiral amine salt that serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its trifluoromethyl group imparts unique chemical characteristics, including enhanced stability and reactivity.[1]
The physical state of the racemic mixture, (RS)-2-amino-1,1,1-trifluoropropane hydrochloride, is described as an off-white to light yellow solid, suggesting that the (R)-enantiomer is also a solid at ambient temperature.
Data Summary
The following table summarizes the available quantitative physical data for (R)-2-Amino-1,1,1-trifluoropropane hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇ClF₃N | [1][2][3] |
| Molecular Weight | 149.54 g/mol | [2] |
| CAS Number | 177469-12-4 | [1][2][3][4] |
| Boiling Point | 116 °C at 760 mmHg | [1][3] |
| Flash Point | 23.9 °C | [1][3] |
| Melting Point | Not available | [1] |
| Appearance | Inferred to be a solid | |
| Vapor Pressure | 17.1 mmHg at 25°C | [1][3] |
Detailed Analysis of Physical Properties
Melting Point
A definitive melting point for (R)-2-Amino-1,1,1-trifluoropropane hydrochloride is not consistently reported in publicly available literature or supplier specifications; it is frequently listed as "N/A".[1] This may be attributable to several factors. Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] The presence of water as an impurity can lead to a significant depression and broadening of the melting point range, making an accurate determination challenging. Additionally, the compound may decompose upon heating before a true melting point is reached.
Solubility
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Water: As an amine hydrochloride, the compound is expected to be soluble in water. The salt structure enhances water solubility compared to the free amine base.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the polar nature of the salt and the potential for hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as is typical for ionic salts.
The presence of the trifluoromethyl group can influence solubility in organic solvents, and empirical testing is recommended to determine precise solubility in specific solvent systems.[6]
Spectroscopic Data
While specific spectra for (R)-2-Amino-1,1,1-trifluoropropane hydrochloride are not widely published, some suppliers indicate the availability of a ¹H NMR spectrum. Based on the chemical structure, the following spectral characteristics can be anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A doublet for the methyl (CH₃) protons, coupled to the adjacent methine proton.
-
A quartet or multiplet for the methine (CH) proton, coupled to both the methyl and amino protons.
-
A broad singlet for the ammonium (-NH₃⁺) protons, which may exchange with deuterium in D₂O. The chemical shift of these protons will be downfield due to the positive charge.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the methyl carbon.
-
A quartet for the trifluoromethyl (CF₃) carbon due to coupling with the fluorine atoms.
-
A signal for the methine carbon, which will also show coupling to the attached fluorine atoms.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Characteristic N-H stretching bands for the ammonium group in the region of 3000-3300 cm⁻¹.
-
Strong C-F stretching bands, typically in the 1000-1200 cm⁻¹ region.
-
C-H stretching and bending vibrations.
-
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride.
Melting Point Determination
Given the potential for hygroscopicity, special care should be taken when determining the melting point.
Objective: To determine the melting point range of the compound.
Materials:
-
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Drying oven or desiccator
Procedure:
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any absorbed water. This can be achieved by placing the sample in a drying oven at a temperature below its expected decomposition point or by storing it in a desiccator over a strong desiccant (e.g., P₂O₅) under vacuum for several hours.
-
If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A long glass tube can be used to drop the capillary through to aid in packing.[7]
-
The final packed sample height should be 2-3 mm.[7]
-
For potentially hygroscopic samples, the open end of the capillary tube can be flame-sealed after loading.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get an estimated range.
-
For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The recorded melting point should be reported as a range from the onset to the clear point.
-
Repeat the measurement with a fresh sample at least twice to ensure reproducibility.
-
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of the compound in various solvents.
Materials:
-
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride sample
-
Test tubes and rack
-
Graduated pipettes or cylinders
-
Vortex mixer
-
Solvents: Deionized water, 5% aq. HCl, 5% aq. NaOH, ethanol, acetone, toluene.
Procedure:
-
Preparation:
-
Label a series of clean, dry test tubes for each solvent to be tested.
-
-
Sample Addition:
-
Add approximately 20-30 mg of the compound to each test tube.
-
-
Solvent Addition and Mixing:
-
Add 1 mL of the first solvent to the corresponding test tube.
-
Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
-
-
Observation:
-
Visually inspect the mixture to determine if the solid has completely dissolved.
-
If the solid has dissolved, the compound is classified as "soluble" in that solvent at that concentration.
-
If some solid remains, add another 2 mL of the solvent and vortex again. If the solid dissolves, it is "sparingly soluble."
-
If the solid still does not dissolve, it is classified as "insoluble."
-
-
Data Recording:
-
Record the observations (soluble, sparingly soluble, or insoluble) for each solvent.
-
Note any other observations, such as color changes or gas evolution.
-
-
Repeat for all solvents.
References
- 1. Cas 177469-12-4,(R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | lookchem [lookchem.com]
- 2. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-AMINO-1,1,1-trifluoropropane hydrochloride | 177469-12-4 [chemnet.com]
- 4. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride [oakwoodchemical.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. kaibangchem.com [kaibangchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
